

# Lsd1-IN-39 vs other LSD1 inhibitors (e.g., GSK2879552, ORY-1001)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lsd1-IN-39 |           |
| Cat. No.:            | B15586180  | Get Quote |

# A Comparative Guide to LSD1 Inhibitors: GSK2879552 vs. ORY-1001

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent clinical-stage inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A): GSK2879552 and ORY-1001 (ladademstat). While this guide aims to also include data on **Lsd1-IN-39**, publicly available information on this specific inhibitor is limited at this time. Therefore, the primary focus of this comparison will be on GSK2879552 and ORY-1001.

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Both GSK2879552 and ORY-1001 are irreversible inhibitors that have shown promise in preclinical and clinical settings, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

### **Mechanism of Action**

Both GSK2879552 and ORY-1001 are orally available, irreversible inhibitors of LSD1.[1][2] They function by covalently binding to the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. This inhibition leads to an increase in the levels of



mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active gene transcription. By preventing the removal of these methyl marks, these inhibitors alter gene expression patterns, leading to the induction of differentiation and apoptosis in cancer cells.[3] [4] ORY-1001 is also suggested to have a dual mechanism of action, where beyond its catalytic inhibition, it may exert a steric hindrance effect that disrupts the scaffolding function of LSD1 in oncogenic protein complexes.

## **Quantitative Data Comparison**

The following tables summarize the key quantitative data for GSK2879552 and ORY-1001 based on available experimental data.

Table 1: In Vitro Potency

| Compound              | Target                           | Assay Type               | IC50   | Reference(s) |
|-----------------------|----------------------------------|--------------------------|--------|--------------|
| GSK2879552            | LSD1/KDM1A                       | Biochemical<br>(HTRF)    | 24 nM  | [5]          |
| LSD1/KDM1A            | Biochemical<br>(HRP coupled)     | ~16 nM                   |        |              |
| AML Cell Lines        | Cell Growth<br>Inhibition (EC50) | 2-240 nM                 | [6]    |              |
| SCLC Cell Lines       | Cell Growth<br>Inhibition (EC50) | 137 ± 30 nM<br>(average) | [4]    |              |
| ORY-1001              | LSD1/KDM1A                       | Biochemical              | <20 nM | [1][7]       |
| LSD1/KDM1A            | Biochemical                      | 18 nM                    | [8]    |              |
| THP-1 (AML cell line) | Differentiation<br>Induction     | -                        | [7]    |              |

Table 2: Selectivity Profile



| Compound   | Target     | Selectivity vs.<br>MAO-A | Selectivity vs.<br>MAO-B | Reference(s) |
|------------|------------|--------------------------|--------------------------|--------------|
| GSK2879552 | LSD1/KDM1A | Selective                | Selective                | [9]          |
| ORY-1001   | LSD1/KDM1A | Highly Selective         | Highly Selective         | [7][10]      |

Table 3: Pharmacokinetic Parameters

| Compound   | Species | Administration | Key Findings                                                                                        | Reference(s) |
|------------|---------|----------------|-----------------------------------------------------------------------------------------------------|--------------|
| GSK2879552 | Human   | Oral           | Rapid absorption, slow elimination, dose-proportional increase in exposure. Half-life (t½) of 17 h. | [11][12]     |
| ORY-1001   | Human   | Oral           | Dose-dependent increase in plasma exposure.                                                         | [13][14][15] |

## Experimental Protocols LSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds.

#### Methodology:

 Reagents and Materials: Human recombinant LSD1 enzyme, flavin adenine dinucleotide (FAD), biotinylated monomethyl H3(1-21)K4 peptide substrate, HTRF detection reagents, 384-well plates.



#### Procedure:

- Prepare serial dilutions of the test compounds (GSK2879552, ORY-1001).
- Pre-incubate the compounds with the LSD1 enzyme in an assay buffer on ice for 15 minutes.
- Initiate the enzymatic reaction by adding a mixture of FAD and the peptide substrate.
- After a defined incubation period, stop the reaction and add the HTRF detection reagents.
- Read the plate on an HTRF-compatible reader to measure the signal, which is inversely proportional to LSD1 activity.
- Calculate IC50 values by fitting the data to a dose-response curve.[16]

### **Cell Viability Assay**

This assay determines the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

#### Methodology:

 Reagents and Materials: Cancer cell lines (e.g., AML or SCLC lines), complete culture medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent, 96-well plates.

#### Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the LSD1 inhibitors for a specified duration (e.g., 6 days).[2]
- Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
- Measure the luminescence using a plate reader.



 Determine the EC50 values by plotting the percentage of cell growth inhibition against the compound concentration.[17]

## **Chromatin Immunoprecipitation (ChIP) Assay**

This assay is used to investigate the effect of LSD1 inhibitors on histone methylation at specific gene loci within cells.

#### Methodology:

- Reagents and Materials: Cells treated with LSD1 inhibitors, formaldehyde for crosslinking, lysis and sonication buffers, antibody against H3K4me2, Protein A/G magnetic beads, wash buffers, elution buffer, DNA purification kit.
- Procedure:
  - Crosslink proteins to DNA in treated cells using formaldehyde.
  - Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
  - Immunoprecipitate the chromatin using an antibody specific for H3K4me2.
  - Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
  - Wash the beads to remove non-specific binding.
  - Elute the protein-DNA complexes from the beads and reverse the crosslinking.
  - Purify the DNA.
  - Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters, indicating changes in H3K4me2 levels due to LSD1 inhibition.[18][19][20][21]

## Signaling Pathways and Experimental Workflows LSD1 Signaling Pathways

LSD1 is involved in the regulation of multiple signaling pathways critical for cancer cell proliferation, differentiation, and survival. Inhibition of LSD1 can therefore have pleiotropic anti-



cancer effects.



Click to download full resolution via product page

Caption: LSD1 regulates key oncogenic signaling pathways.

## **Experimental Workflow for LSD1 Inhibitor Evaluation**

The following diagram illustrates a typical workflow for the preclinical evaluation of LSD1 inhibitors.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for LSD1 inhibitors.

### Conclusion



Both GSK2879552 and ORY-1001 are potent and selective irreversible inhibitors of LSD1 with demonstrated anti-cancer activity in preclinical models and clinical trials. ORY-1001 has shown a favorable safety profile and promising efficacy in AML, both as a monotherapy and in combination with other agents.[22] GSK2879552 has also demonstrated potent anti-proliferative activity, particularly in SCLC and AML cell lines.[6][23] However, some clinical trials involving GSK2879552 were terminated due to an unfavorable risk-benefit profile in certain patient populations.[11][24]

The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head clinical studies would be beneficial to definitively establish the relative efficacy and safety of these promising LSD1 inhibitors. As more data on novel inhibitors like **Lsd1-IN-39** becomes available, the therapeutic landscape for LSD1-targeted cancer therapy will continue to evolve.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]



- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Validate User [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 19. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 20. epigenome-noe.net [epigenome-noe.net]
- 21. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 22. selleckchem.com [selleckchem.com]
- 23. ORY1001 | CymitQuimica [cymitquimica.com]
- 24. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lsd1-IN-39 vs other LSD1 inhibitors (e.g., GSK2879552, ORY-1001)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586180#lsd1-in-39-vs-other-lsd1-inhibitors-e-g-gsk2879552-ory-1001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com